
2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a boronate ester functional group. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can impart unique chemical properties. The presence of the trifluoromethyl group is particularly significant, as it can influence the compound’s reactivity and stability.
準備方法
The synthesis of 2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichloro-3-(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions and to maximize yield.
化学反応の分析
This compound can undergo a variety of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The boronate ester group can also participate in reversible covalent bonding with biological molecules, which can be useful in drug design.
類似化合物との比較
Similar compounds include other boronate esters and trifluoromethyl-substituted aromatic compounds. Compared to these, 2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its boronate ester and trifluoromethyl groups, which can impart distinct chemical and biological properties. Similar compounds include:
- 2,3,5-Trichloro-4-(trifluoromethyl)phenylboronic acid
- 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid
- 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid pinacol ester
These compounds share structural similarities but may differ in their reactivity and applications.
特性
分子式 |
C13H14BCl2F3O2 |
|---|---|
分子量 |
341.0 g/mol |
IUPAC名 |
2-[2,5-dichloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(15)5-8(10(9)16)13(17,18)19/h5-6H,1-4H3 |
InChIキー |
MSVXODFSXGJRQN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


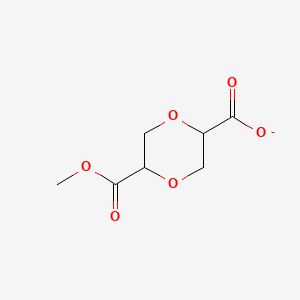

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
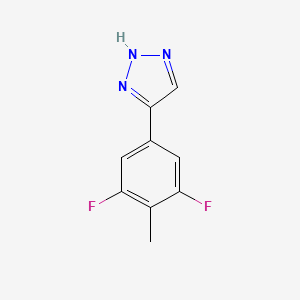
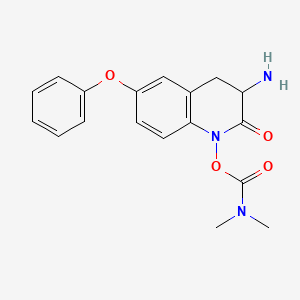
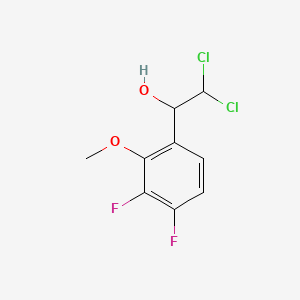
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)
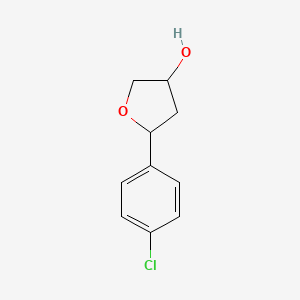
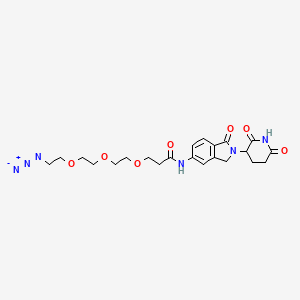
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)

![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)


